

# Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-1-propyne

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Compound of Interest		
Compound Name:	Propyne, 1-bromo-	
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These application notes provide a detailed protocol for the Sonogashira-type coupling of 1-bromo-1-propyne with various terminal alkynes, a critical reaction for the synthesis of unsymmetrical 1,3-diynes. Given the hazardous and volatile nature of 1-bromo-1-propyne, this protocol utilizes a safer, in situ generation method.

#### Introduction

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] A related and highly relevant reaction for the coupling of a terminal alkyne with a haloalkyne is the Cadiot-Chodkiewicz coupling, which is catalyzed by a copper(I) salt in the presence of an amine base.[3] This protocol focuses on the Cadiot-Chodkiewicz reaction of 1-bromo-1-propyne, a volatile and potentially hazardous reagent, which is generated in situ from a stable precursor. This method allows for the efficient synthesis of a diverse range of unsymmetrical 1,3-diynes, which are valuable building blocks in pharmaceuticals, natural products, and materials science.

### **Reaction Principle**

The core of this protocol is the copper-catalyzed Cadiot-Chodkiewicz coupling between a terminal alkyne and in situ generated 1-bromo-1-propyne. The 1-bromo-1-propyne is produced



from 1,1-dibromopropene through an elimination reaction. The subsequent cross-coupling proceeds selectively to yield the desired unsymmetrical 1,3-diyne.[4]

### **Data Presentation**

The following table summarizes the yields obtained for the Cadiot-Chodkiewicz coupling of in situ generated 1-bromo-1-propyne with a variety of terminal alkynes.

Entry	Terminal Alkyne	Product	Yield (%)[4]
1	Phenylacetylene	1-Phenylpenta-1,3- diyne	85
2	4- Methoxyphenylacetyle ne	1-(4- Methoxyphenyl)penta- 1,3-diyne	65
3	4- Chlorophenylacetylen e	1-(4- Chlorophenyl)penta- 1,3-diyne	82
4	2-Ethynylpyridine	2-(Penta-1,3-diyn-1- yl)pyridine	69
5	1-Ethynyl-4- nitrobenzene	1-(4- Nitrophenyl)penta-1,3- diyne	45
6	3,3-Dimethyl-1-butyne	6,6-Dimethylhepta- 2,4-diyne	78
7	1-Heptyne	Dodeca-5,7-diyne	76

# **Experimental Protocols Materials and Reagents**

- 1,1-Dibromopropene
- Terminal alkyne (see table above for examples)



- n-Butylamine (n-BuNH<sub>2</sub>)
- Copper(I) chloride (CuCl)
- Hydroxylamine hydrochloride (NH2OH·HCl)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Water (deionized)
- Standard laboratory glassware
- Inert atmosphere setup (e.g., nitrogen or argon)

## In Situ Generation and Coupling of 1-Bromo-1-propyne: General Procedure[4]

- Preparation of the Catalyst Solution: In a round-bottom flask, dissolve copper(I) chloride (CuCl) in a 2:3 (v/v) mixture of n-butylamine and water (5 mL per mmol of terminal alkyne).
- Cool the solution to 0 °C in an ice bath.
- Slowly add hydroxylamine hydrochloride until the blue color of any copper(II) species disappears, indicating reduction to the active copper(I) catalyst.
- Reaction Setup: In a separate flask under an inert atmosphere, dissolve the terminal alkyne (1.0 equiv) and 1,1-dibromopropene (1.5 equiv) in dichloromethane.
- Coupling Reaction: Add the solution containing the alkyne and dibromopropene at once to the freshly prepared catalyst solution at 0 °C.
- Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
- Workup: Quench the reaction with an aqueous solution of ammonium chloride. Extract the
  product with dichloromethane. The combined organic layers are then washed with brine,
  dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.



• Purification: The crude product can be purified by flash column chromatography on silica gel.

## Visualizations Experimental Workflow

Caption: Experimental workflow for the Cadiot-Chodkiewicz coupling.

### **Cadiot-Chodkiewicz Catalytic Cycle**

Caption: Cadiot-Chodkiewicz catalytic cycle.

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